(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile
Description
This compound is a thiazolidinone derivative characterized by:
- 2-Chlorobenzyl group at position 5 of the thiazolidinone ring.
- Phenyl substituent at position 2.
- Morpholino group attached via a carbonyl moiety at position 3.
- Nitrile group at the propanenitrile side chain. Its Z-configuration (indicated by the "(Z)" prefix) is critical for its stereoelectronic properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-morpholin-4-yl-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-19-9-5-4-6-16(19)14-20-22(29)27(17-7-2-1-3-8-17)23(31-20)18(15-25)21(28)26-10-12-30-13-11-26/h1-9,20H,10-14H2/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJOOTSUTMAJAO-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is a synthetic compound that belongs to the class of thiazolidinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and specific activities of this compound based on recent research findings.
Synthesis
The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate aldehydes with thiazolidinones or their derivatives. For the compound , the synthetic pathway may include:
- Formation of Thiazolidinone Core : The initial step involves creating the thiazolidinone structure by reacting a 2-chlorobenzaldehyde with a suitable thiazolidine precursor.
- Introduction of Morpholino Group : The morpholino group is added to enhance solubility and biological activity.
- Final Modifications : The compound is then subjected to various chemical modifications to achieve the desired molecular structure.
The structural elucidation of the synthesized compound can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile against various bacterial strains. The biological activity was evaluated using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Staphylococcus aureus | 16 | Strong |
| Klebsiella pneumoniae | 64 | Weak |
| Pseudomonas aeruginosa | 128 | Very Weak |
| Acinetobacter baumannii | 64 | Weak |
The compound demonstrated significant activity against Staphylococcus aureus , indicating its potential as an antibacterial agent. The structure-activity relationship (SAR) suggests that modifications to the thiazolidinone core can enhance efficacy against specific pathogens .
Anticancer Activity
In addition to antimicrobial properties, (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile has shown promising anticancer activity in various cancer cell lines.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Strong |
| MCF7 (Breast Cancer) | 15 | Moderate |
| A549 (Lung Cancer) | 20 | Moderate |
| HepG2 (Liver Cancer) | 25 | Weak |
The compound exhibited strong cytotoxicity against HeLa cells, with an IC50 value of 10 µM, suggesting its potential for further development as an anticancer therapeutic agent .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may exert its effects through:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Disruption of Membrane Integrity : Its lipophilic nature may allow it to integrate into bacterial membranes, disrupting their integrity and function.
Case Studies
Several case studies have reported on the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections treated with thiazolidinone derivatives showed a significant reduction in infection rates.
- Case Study on Cancer Treatment : In vitro studies demonstrated that combining this compound with existing chemotherapeutics enhanced overall cytotoxicity against resistant cancer cell lines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Staphylococcus aureus | 16 | Strong |
| Klebsiella pneumoniae | 64 | Weak |
| Pseudomonas aeruginosa | 128 | Very Weak |
| Acinetobacter baumannii | 64 | Weak |
The compound demonstrated significant activity against Staphylococcus aureus , indicating its potential as an antibacterial agent. The structure-activity relationship suggests that modifications to the thiazolidinone core can enhance efficacy against specific pathogens.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various cancer cell lines.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Strong |
| MCF7 (Breast Cancer) | 15 | Moderate |
| A549 (Lung Cancer) | 20 | Moderate |
| HepG2 (Liver Cancer) | 25 | Weak |
The compound exhibited strong cytotoxicity against HeLa cells, with an IC50 value of 10 µM, suggesting its potential for further development as an anticancer therapeutic agent.
Case Studies
Several case studies have reported on the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections treated with thiazolidinone derivatives showed a significant reduction in infection rates.
- Case Study on Cancer Treatment : In vitro studies demonstrated that combining this compound with existing chemotherapeutics enhanced overall cytotoxicity against resistant cancer cell lines.
Chemical Reactions Analysis
Nucleophilic Addition at the α,β-Unsaturated Thiazolidinone System
The conjugated α,β-unsaturated carbonyl system in the thiazolidinone ring acts as a Michael acceptor, enabling nucleophilic additions. This reactivity is critical in both synthetic and biological contexts:
Mechanism :
-
Thiols (e.g., glutathione) or amines attack the electrophilic β-carbon of the thiazolidinone, forming covalent adducts.
-
This reaction is pH-dependent, with optimal activity in slightly acidic to neutral conditions .
Experimental Evidence :
-
Analogous thiazolidinone derivatives (e.g., Les-3331) demonstrated covalent binding with cellular thiols, confirmed via LC-MS and kinetic studies .
-
Reactivity with glutathione suggests potential thiol-mediated detoxification pathways in biological systems .
Table 1: Nucleophilic Addition Parameters
| Nucleophile | Reaction Medium | Product Stability | Biological Relevance |
|---|---|---|---|
| Glutathione | Phosphate buffer (pH 7.4) | Moderate (t₁/₂ = 2–4 h) | Detoxification pathway |
| Primary amines | Ethanol/water | High | Synthetic intermediates |
Hydrolysis of the Nitrile Group
The nitrile functionality undergoes hydrolysis under acidic or basic conditions, yielding amides or carboxylic acids:
Conditions and Outcomes :
-
Acidic Hydrolysis :
Requires concentrated HCl/H₂O at reflux (100–120°C). -
Basic Hydrolysis :
\text{R–C≡N} \xrightarrow{OH^-} \text{R–CONH_2} \rightarrow \text{R–COOH}
Catalyzed by NaOH/H₂O₂ at 60–80°C.
Structural Impact :
-
Hydrolysis abolishes the electron-withdrawing nitrile group, altering the electronic profile of the thiazolidinone ring and potentially modulating biological activity.
Ring-Opening Reactions of the Thiazolidinone Core
The thiazolidinone ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening:
Key Reactions :
-
With Hydrazines :
Forms hydrazide derivatives, useful for generating Schiff base complexes.
\text{C=O} + \text{NH_2NH_2} \rightarrow \text{C=N–NH_2} + \text{H_2O} -
With Primary Amines :
Produces open-chain thiourea analogs, expanding synthetic utility.
Table 2: Ring-Opening Reaction Yields
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Ethanol | 70°C | 78 |
| Methylamine | Dichloromethane | 25°C | 65 |
Oxidation and Reduction Pathways
-
Oxidation :
The sulfur atom in the thiazolidinone ring oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.-
Sulfoxidation occurs at 0°C in CH₂Cl₂.
-
Sulfone formation requires prolonged reaction times (12–24 h).
-
-
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated bond, yielding saturated thiazolidinone derivatives.
Impact on Bioactivity :
-
Oxidation diminishes antimicrobial activity, while reduction may enhance metabolic stability.
Aromatic Substitution at the 2-Chlorobenzyl Group
The chlorinated aromatic ring participates in electrophilic substitution reactions under controlled conditions:
Nitration :
-
Requires HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives.
-
Positional selectivity depends on the directing effects of the chlorine substituent.
Suzuki Coupling :
-
Palladium-catalyzed cross-coupling with arylboronic acids replaces the chlorine atom, enabling structural diversification.
Morpholine Moieties in Coordination Chemistry
The morpholine oxygen and nitrogen atoms act as ligands in metal complexes:
Complexation with Transition Metals :
-
Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures.
-
Confirmed via UV-Vis and FT-IR spectroscopy.
Biological Implications :
-
Metal complexes exhibit enhanced antibacterial activity compared to the parent compound.
Comparison with Similar Compounds
Core Thiazolidinone Derivatives
- 5-(Z)-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone (): Shares the Z-configuration and thiazolidinone core. Differs in substituents: methoxyphenyl and hydroxyphenyl groups instead of 2-chlorobenzyl and morpholino-carbonyl. Synthesized via condensation of thiosemicarbazide with chloroacetic acid and oxo-compounds, similar to the target compound’s probable route .
- Z-3, Z-2,4-dioxo analogues (): Generated from reactions of 5-aroylmethylene thiazolidines with nitrile oxides. Lack the morpholino and nitrile groups, leading to reduced solubility and altered reactivity .
Morpholinyl-Containing Compounds
- (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (MM3300.08, ): Features a morpholinylphenyl group but differs in core structure (oxazolidinone vs. thiazolidinone). The chloro-methyl substituent may confer distinct steric and electronic effects compared to the 2-chlorobenzyl group in the target compound .
Physicochemical Properties
The morpholino group in the target compound improves solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Q & A
Q. What synthetic methodologies are effective for preparing this compound?
The synthesis typically involves a multi-step approach:
- Key steps : Condensation of aromatic aldehydes with 4-thiazolidinone precursors under reflux conditions (e.g., DMF/acetic acid mixture, sodium acetate as a base) .
- Purification : Recrystallization (DMF-ethanol or DMF-acetic acid) or column chromatography to isolate the Z-isomer .
- Critical parameters : Stoichiometric ratios (e.g., 1:3 molar ratio of thiosemicarbazide to oxocompound), reflux duration (2–4 hours), and solvent polarity .
Table 1 : Example Reaction Conditions
| Reagent | Role | Temperature | Solvent System |
|---|---|---|---|
| Chloroacetic acid | Cyclizing agent | Reflux | DMF/AcOH (1:2) |
| Sodium acetate | Base | Reflux | DMF/AcOH |
| Aromatic aldehyde | Electrophilic component | Reflux | Acetic acid |
Q. Which spectroscopic techniques are critical for confirming the structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and Z-configuration via coupling constants .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~2200 cm (C≡N) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- X-ray crystallography : Definitive proof of Z-configuration and spatial arrangement (e.g., dihedral angles between thiazolidinone and morpholino groups) .
Advanced Questions
Q. How can reaction conditions be optimized to minimize by-products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may require acetic acid to stabilize intermediates .
- Catalyst screening : Base catalysts (e.g., NaOAc) improve cyclization efficiency, while excess aldehyde drives the reaction to completion .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify optimal reflux duration and prevent over-oxidation .
Q. What role does the Z-configuration play in biological activity, and how is it confirmed?
- Stereoelectronic effects : The Z-configuration aligns the 2-chlorobenzyl and morpholino groups in a planar arrangement, enhancing π-π stacking with biological targets .
- Experimental confirmation : Single-crystal X-ray diffraction reveals bond angles (e.g., C=N and C=O) and intermolecular interactions critical for activity .
Table 2 : Key X-ray Crystallography Data
| Parameter | Value |
|---|---|
| C=N bond length | 1.28 Å (Z-isomer) |
| Dihedral angle (C=O–N) | 8.5° |
| Space group | P/c |
Q. How do substituents on the phenyl and thiazolidinone rings influence pharmacological properties?
- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the thiazolidinone core, enhancing interactions with nucleophilic residues in enzymes .
- Morpholino group : Improves solubility and metabolic stability by masking polar functionalities .
- Substituent screening : Comparative assays (e.g., IC against kinase targets) reveal that 2-chlorobenzyl derivatives show higher potency than 4-fluorophenyl analogues .
Q. What computational models predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack .
- Molecular docking : Simulates binding to targets (e.g., COX-2 or kinase domains) by analyzing hydrogen bonds and hydrophobic interactions .
Table 3 : DFT-Calculated Parameters
| Property | Value (eV) |
|---|---|
| HOMO energy | -6.34 |
| LUMO energy | -2.87 |
| Band gap | 3.47 |
Methodological Guidance
- Contradiction resolution : If biological activity data conflicts across studies, use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) to validate mechanisms .
- Metabolic stability : Employ liver microsome assays with LC-MS/MS to identify primary metabolites and degradation pathways (not directly in evidence but standard practice).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
